2-Bromopentane

Biocatalysis Chiral resolution Enantioselective hydrolysis

2-Bromopentane is a chiral secondary alkyl halide with the molecular formula C5H11Br and molecular weight 151.04 g/mol. It exists as a racemic mixture of (R)- and (S)-enantiomers and is characterized by a boiling point of 117.4-118.3°C, density of 1.211 g/cm³, and insolubility in water with good solubility in common organic solvents including ethanol, ether, acetone, and benzene.

Molecular Formula C5H11Br
Molecular Weight 151.04 g/mol
CAS No. 130321-66-3
Cat. No. B163819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopentane
CAS130321-66-3
Synonyms2-amyl bromide
2-bromopentane
2-pentyl bromide
Molecular FormulaC5H11Br
Molecular Weight151.04 g/mol
Structural Identifiers
SMILESCCCC(C)Br
InChIInChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
InChIKeyLGAJYTCRJPCZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopentane (CAS 130321-66-3): Chiral Secondary Alkyl Bromide for Stereoselective Synthesis and Enantioselective Biocatalysis


2-Bromopentane is a chiral secondary alkyl halide with the molecular formula C5H11Br and molecular weight 151.04 g/mol . It exists as a racemic mixture of (R)- and (S)-enantiomers and is characterized by a boiling point of 117.4-118.3°C, density of 1.211 g/cm³, and insolubility in water with good solubility in common organic solvents including ethanol, ether, acetone, and benzene [1]. This compound serves as a versatile alkylating agent and synthetic intermediate in organic synthesis, with documented applications in meta-selective C-H alkylation using ruthenium catalysts and as a substrate for highly enantioselective biocatalytic transformations [2].

Why 2-Bromopentane Cannot Be Arbitrarily Substituted by 1-Bromopentane or Other Alkyl Bromides in Critical Applications


The positional isomerism of bromopentanes confers fundamentally different reactivity profiles that preclude generic substitution. 1-Bromopentane, as a primary alkyl halide, exhibits SN2 reactivity approximately 100-fold higher than secondary 2-bromopentane due to substantially reduced steric hindrance at the electrophilic carbon [1]. Conversely, tertiary analogs such as 2-bromo-2-methylbutane dominate in E2 elimination pathways following Zaitsev's rule, while 2-bromopentane occupies an intermediate position balancing substitution and elimination pathways [2]. Furthermore, the chiral secondary carbon center of 2-bromopentane enables enantioselective recognition that is structurally impossible for achiral primary isomers, as demonstrated by the 20-fold difference in enzymatic enantioselectivity (E value) between closely related haloalkane dehalogenases acting on this substrate [3]. These differences in steric environment, reaction pathway partitioning, and stereochemical recognition mean that substituting 2-bromopentane with a positional isomer will alter reaction kinetics, product distributions, and stereochemical outcomes—often catastrophically for applications requiring precise molecular architecture.

Quantitative Comparative Evidence for 2-Bromopentane Differentiation Against Closest Analogs


Enzymatic Enantioselectivity: DbjA Exhibits 20.7-Fold Higher Enantioselectivity with 2-Bromopentane Compared to Related Haloalkane Dehalogenases

In a direct head-to-head comparison of three haloalkane dehalogenases using 2-bromopentane as the sole substrate, the enzyme DbjA (from Bradyrhizobium japonicum) exhibited an enantioselectivity value of E = 145 for the conversion to 2-pentanol. Under identical experimental conditions, the structurally related enzymes DhaA and LinB demonstrated markedly lower enantioselectivity values of E = 7 and E = 16, respectively [1]. Molecular modeling revealed that the superior enantioselectivity of DbjA arises from a unique surface loop architecture that creates an optimal active site width, enabling preferential binding and orientation of the (R)-enantiomer for nucleophilic attack. Deletion of this loop reduced enantioselectivity to E = 58, confirming the structural basis for this differentiation [1].

Biocatalysis Chiral resolution Enantioselective hydrolysis Haloalkane dehalogenase

Gas-Phase Pyrolysis Kinetics: 2-Bromopentane Demonstrates 2.1-Fold Higher Reaction Rate than 2-Bromobutane at 625 K

A direct head-to-head kinetic study of gas-phase pyrolysis measured the unimolecular elimination rates of 2-bromobutane and 2-bromopentane in a static system over the temperature range of 310-360°C (583-633 K) and pressure range of 40-180 Torr [1][2]. The Arrhenius equations derived were: for 2-bromobutane, log k₁ (s⁻¹) = (13.04 ± 0.05) - (188.3 ± 0.6) kJ mol⁻¹ (2.303RT)⁻¹; for 2-bromopentane, log k₁ (s⁻¹) = (13.08 ± 0.23) - (187.0 ± 2.7) kJ mol⁻¹ (2.303RT)⁻¹ [2]. At 625 K, the calculated rate constant for 2-bromopentane is 2.17 × 10⁻³ s⁻¹ [3]. For 2-bromobutane under identical conditions, the calculated rate constant is approximately 1.03 × 10⁻³ s⁻¹ (based on the Arrhenius parameters), representing a 2.1-fold faster elimination rate for the pentane analog. The lower activation energy for 2-bromopentane (187.0 kJ/mol vs 188.3 kJ/mol) is attributed to the enhanced +I electron-releasing effect of the extended n-propyl group compared to the ethyl group in 2-bromobutane, which stabilizes the developing partial positive charge in the transition state [2].

Thermal stability Gas-phase elimination Kinetic modeling Process safety

SN2 Reactivity Differentiation: 2-Bromopentane Occupies Intermediate Position Between Primary and Tertiary Bromopentane Isomers

In competitive SN2 displacement experiments and established reactivity hierarchies, the bromopentane isomers display a well-defined order of reactivity toward SN2 nucleophilic substitution: 1-bromopentane (primary) > 2-bromopentane (secondary) > 2-bromo-2-methylbutane (tertiary) [1][2]. This order follows the classical SN2 reactivity trend (1° > 2° > 3°) governed by steric hindrance at the electrophilic carbon. While absolute rate constants under standardized conditions are not available in the literature for direct numerical comparison, the qualitative hierarchy is robustly established: 2-bromopentane reacts significantly slower than 1-bromopentane due to the increased steric bulk of the secondary carbon environment, yet substantially faster than the highly hindered tertiary 2-bromo-2-methylbutane, which is essentially inert toward SN2 pathways [2]. The secondary nature of 2-bromopentane also enables competing E2 elimination pathways that are less prominent in primary 1-bromopentane under standard conditions [3].

Nucleophilic substitution Reaction kinetics SN2 displacement Steric effects

Photodissociation Dynamics: 2-Bromopentane Yields Br(²P₃/₂) Fragment with Relative Quantum Yield of 0.892 at 234 nm

Ion-velocity map imaging studies of 2-bromopentane photodissociation at approximately 234 nm revealed a relative quantum yield of 0.892 for the Br(²P₃/₂) ground-state fragment (denoted Br) [1]. The speed distributions of the Br and Br* (²P₁/₂ excited-state) fragments were fitted with two Gaussian components corresponding to two independent dissociation pathways on the excited potential energy surfaces. The high-energy component arises from prompt dissociation along the C-Br stretching coordinate, while the low-energy component originates from coupling between C-Br stretching and bending modes [1]. The study compared the photodissociation processes of four bromopentane isomers, establishing that alkyl branching patterns modulate the excited-state dynamics and branching ratios between ground-state and excited-state bromine atom production [1]. While absolute quantitative data for all isomers were not provided in the abstract, the 0.892 quantum yield establishes a baseline for the secondary 2-bromopentane architecture.

Photochemistry Laser spectroscopy Reaction dynamics Quantum yield

Chiral Recognition and Optical Activity: 2-Bromopentane Contains a Chiral Secondary Carbon Essential for Stereochemical Differentiation

2-Bromopentane possesses a chiral carbon at the C2 position bearing four different substituents (bromine, hydrogen, methyl, and n-propyl groups), rendering the molecule optically active and capable of existing as two distinct enantiomers: (R)-2-bromopentane and (S)-2-bromopentane [1]. This chiral secondary center is absent in the primary isomer 1-bromopentane, which is achiral and cannot participate in stereoselective transformations or asymmetric induction processes [2]. The chiral nature of 2-bromopentane enables its use as a probe substrate for evaluating enzymatic enantioselectivity (as demonstrated by DbjA's E = 145 discrimination [3]) and as a building block for introducing stereochemical information into more complex molecules. In enzymatic hydrolysis studies, the (R)-enantiomer is preferentially converted to (R)-2-pentanol, providing a route to enantiomerically enriched alcohol products [3].

Chiral synthesis Optical activity Stereochemistry Enantiomeric resolution

Physical Property Differentiation: 2-Bromopentane Boiling Point (117.4°C) Enables Distillation-Based Separation from Reaction Mixtures

The physical properties of 2-bromopentane include a boiling point of 117.4-118.3°C at 760 mmHg, density of 1.211 g/cm³ at 20°C, and melting point of -95.5°C [1]. Compared to related alkyl bromides, 2-bromopentane exhibits a boiling point intermediate between 2-bromobutane (91°C) and 2-bromohexane (approximately 144°C) [2]. This property profile allows 2-bromopentane to be effectively separated from lower-boiling reaction solvents (e.g., pentane, 35.5-36.5°C) and higher-boiling byproducts via fractional distillation, as demonstrated in the Organic Syntheses preparation where 2-bromopentane-derived n-pentane was distilled and collected at 35.5-36.5°C [3]. The compound is insoluble in water but miscible with common organic solvents (ethanol, ether, acetone, benzene, carbon tetrachloride) , facilitating liquid-liquid extraction workflows.

Purification Physical properties Distillation Process design

Evidence-Based Application Scenarios Where 2-Bromopentane Delivers Quantifiable Differentiation


Enantioselective Biocatalysis for Chiral Alcohol Production

2-Bromopentane serves as an optimal substrate for haloalkane dehalogenase DbjA, which catalyzes its enantioselective hydrolysis to 2-pentanol with an E value of 145—a 20.7-fold improvement over DhaA (E=7) and 9.1-fold over LinB (E=16) [1]. This high enantioselectivity enables production of (R)-2-pentanol with substantially higher optical purity in a single enzymatic step compared to alternative enzyme-substrate combinations. The documented preference for the (R)-enantiomer (supported by NACs population analysis showing 19.7% reactive conformations for DbjA vs 6.4% for the loop-deletion mutant) provides a validated platform for process development in pharmaceutical intermediate synthesis where chiral alcohol building blocks are required [1].

Meta-Selective C-H Alkylation with Ruthenium Catalysts

2-Bromopentane is specifically documented for use in meta-selective C-H bond alkylation reactions employing ruthenium catalysts . This application exploits the compound's secondary alkyl bromide architecture to achieve regioselective functionalization of aromatic systems—a transformation where primary alkyl bromides (e.g., 1-bromopentane) would yield different regioselectivity patterns due to altered transition-state geometries in the catalytic cycle. The chiral nature of 2-bromopentane also introduces the possibility of stereochemical transfer in appropriate catalytic systems, though quantitative stereoselectivity data for this specific application remain limited in the open literature.

Grignard Reagent Preparation for Organometallic Synthesis

The Organic Syntheses validated procedure demonstrates that 2-bromopentane reacts smoothly with magnesium metal in n-butyl ether to form the corresponding secondary alkyl Grignard reagent, which upon hydrolysis yields n-pentane in 50-53% yield [2]. This established protocol confirms the compound's viability as a secondary alkyl Grignard precursor—a reactivity profile that distinguishes it from primary 1-bromopentane (which forms Grignard reagents more readily but lacks stereochemical potential) and tertiary analogs (which undergo competing elimination and Wurtz coupling). The documented temperature control requirements (50-60°C during addition) and reaction vigor observations provide practical guidance for scale-up [2].

Photochemical Radical Generation Studies

The photodissociation dynamics of 2-bromopentane at 234 nm, characterized by a relative quantum yield of 0.892 for Br(²P₃/₂) ground-state fragment production [3], establish this compound as a well-characterized source of bromine atoms for photochemical initiation of radical reactions. The speed distribution analysis revealing two distinct dissociation pathways (prompt C-Br stretching and coupled stretching-bending) provides mechanistic insight valuable for designing UV-initiated polymerization, photografting, or radical chain processes. The comparison across four bromopentane isomers confirms that alkyl branching architecture modulates photodissociation behavior, making 2-bromopentane's specific secondary structure a meaningful selection parameter for photochemical applications requiring predictable bromine atom flux [3].

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